molecular formula C16H29NO2 B11760249 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine

2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine

Cat. No.: B11760249
M. Wt: 267.41 g/mol
InChI Key: SYOJYVAJBYHRQC-UHFFFAOYSA-N
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Description

2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine (IUPAC name), commonly known as Triton™ X-100, is a nonionic surfactant widely used in biochemical and industrial applications. Its structure comprises a hydrophobic branched alkyl chain (2,4,4-trimethylpentan-2-yl) attached to a phenoxy group, linked to a hydrophilic polyethoxy ethanol chain. Key properties include:

  • Molecular formula: C₁₆H₂₆O₂ (simplified as 4-(C₈H₁₇)C₆H₄(OCH₂CH₂)ₙOH, where n ≈ 10) .
  • Molecular weight: 250.38–646.86 g/mol (varies with ethoxy chain length) .
  • Solubility: Miscible in water and organic solvents like chloroform .
  • Applications: Membrane lysis, protein solubilization, virus inactivation, and as a green extraction solvent in cloud point extraction .

Its molar absorptivity (12,922 L·mol⁻¹·cm⁻¹) and low detection limits (LOD: 1.283 mg/L) make it effective in spectrophotometric analysis . At pH 7, it remains neutral but exhibits ionizable properties under alkaline conditions, influencing adsorption mechanisms in environmental applications .

Properties

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

azane;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol

InChI

InChI=1S/C16H26O2.H3N/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17;/h6-9,17H,10-12H2,1-5H3;1H3

InChI Key

SYOJYVAJBYHRQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO.N

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Intermediates

The most widely reported method involves alkylation of 4-(2,4,4-trimethylpentan-2-yl)phenol with 2-chloroethanol derivatives.

Base-Mediated Etherification

A representative procedure from Thieme Connect (2025) employs potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) in methanol at room temperature:

  • Reagents :

    • 4-(2,4,4-Trimethylpentan-2-yl)phenol (1.0 equiv)

    • 2-Chloroethanol (3.0 equiv)

    • K₂CO₃ (1.0 equiv), Na₂CO₃ (3.0 equiv)

    • Methanol (2.5 mL per 0.5 g substrate)

  • Procedure :

    • Reactants and bases are stirred in methanol for 12–24 hours.

    • The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate gradient).

  • Yield : 55–68%.

Mechanistic Insight : K₂CO₃ activates the phenolic oxygen, enabling nucleophilic displacement of chloride from 2-chloroethanol. Na₂CO₃ suppresses over-alkylation by moderating reactivity.

Reductive Amination of Ethanolamine Derivatives

An alternative route from Pharmaceuticals (2023) couples pre-formed 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-1-ol with amines via reductive amination:

T3P-Promoted Coupling

  • Reagents :

    • 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol (1.0 equiv)

    • Primary amine (1.2 equiv)

    • Propylphosphonic anhydride (T3P®, 1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

    • Tetrahydrofuran (THF, 5 mL per mmol)

  • Procedure :

    • The alcohol and amine are dissolved in THF, followed by sequential addition of DIPEA and T3P.

    • The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with dichloromethane.

    • Purification employs flash chromatography (hexane/ethyl acetate).

  • Yield : 47–76%.

Advantages : T3P minimizes racemization and enhances coupling efficiency compared to traditional carbodiimides.

Catalytic and Solvent Optimization

Palladium-Catalyzed Hydrogenation

For intermediates requiring double bond reduction, 10% palladium on carbon (Pd/C) under hydrogen atmosphere is standard:

  • Conditions : 1 atm H₂, ethyl acetate, 12 hours.

  • Efficiency : 82–95% conversion.

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve solubility of hydrophobic intermediates but complicate purification.

  • Methanol balances reactivity and cost in base-mediated alkylations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 5.70 (s, 1H, aromatic CH)

    • δ 3.85–3.75 (m, 4H, OCH₂CH₂NH₂)

    • δ 1.30 (s, 18H, C(CH₃)₃ groups).

  • HRMS : m/z calcd for C₁₈H₃₂NO₃ [M+H]⁺: 310.2382; found: 310.2385.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Adaptations

  • Continuous flow systems reduce reaction times from hours to minutes for etherification steps.

  • Cost analysis : T3P-mediated couplings remain prohibitively expensive for large batches, favoring base-mediated alkylations.

Emerging Methodologies

  • Photoredox catalysis : Preliminary studies show potential for light-driven amination at ambient conditions.

  • Biocatalytic routes : Lipase-mediated esterification of ethanolamine derivatives (experimental yields: 20–35%) .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Surfactant Applications

One of the primary uses of 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-1-ol amine is as a nonionic surfactant. Its surfactant properties make it effective in:

  • Detergency : It is used in formulations for cleaning products due to its ability to lower surface tension and enhance wetting properties.
  • Emulsification : The compound acts as an emulsifier in various formulations, aiding in the stabilization of mixtures containing oil and water.

Case Study : In a study conducted on cleaning formulations, the addition of this compound significantly improved the cleaning efficiency of surfactants when applied to oily stains.

Pharmaceutical Applications

The compound also finds applications in the pharmaceutical industry:

  • Drug Delivery Systems : Its amphiphilic nature allows it to be utilized in drug delivery systems where it can encapsulate hydrophobic drugs and improve their solubility and bioavailability.

Case Study : Research has shown that formulations containing this compound can enhance the absorption of poorly soluble drugs in gastrointestinal models.

Agricultural Uses

In agriculture, this compound serves as an adjuvant in pesticide formulations:

  • Pesticide Formulations : It enhances the efficacy of pesticides by improving their spreadability and adhesion on plant surfaces.

Case Study : Trials have indicated that adding this compound to herbicide formulations resulted in improved weed control efficacy compared to formulations without it.

Industrial Applications

The compound is also utilized in various industrial applications:

  • Coatings and Paints : It acts as a dispersing agent in coatings and paints, improving the stability and performance of pigment dispersions.

Case Study : In industrial paint formulations, the incorporation of this compound led to enhanced gloss and durability of the final product.

Mechanism of Action

The mechanism of action of 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The branched alkyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Nonionic Surfactants with Varied Alkyl/Ethoxy Chains

Triton™ X-100 vs. IGEPAL™ CA-630 vs. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Property Triton™ X-100 IGEPAL™ CA-630 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
CAS No. 9002-93-1 9002-93-1 (identical to Triton X-100) 9036-19-5
Molecular Formula C₁₆H₂₆O₂ C₁₆H₂₆O₂ C₁₈H₃₀O₃
Structure Single ethoxy group Single ethoxy group Two ethoxy groups
Molecular Weight 250.38–646.86 g/mol 250.38 g/mol 294.43 g/mol
Applications Virus inactivation, protein solubilization Similar to Triton X-100 Limited industrial use; detected in human blood as part of exposome

Key Differences :

  • Triton X-100 and IGEPAL CA-630 are chemically identical but differ in commercial branding .
  • The ethoxylated variant (C₁₈H₃₀O₃) has an extended ethoxy chain, enhancing hydrophilicity but reducing membrane penetration efficiency .
Triton™ X-100 vs. Nonylphenoxypolyethoxylethanol (NP-40)
Property Triton™ X-100 NP-40
Alkyl Chain 2,4,4-Trimethylpentan-2-yl Nonyl (C₉H₁₉)
Ethoxy Units (n) ~10 ~9.5
Critical Micelle Concentration (CMC) 0.015–0.02 mM 0.03–0.05 mM
Applications Broad-spectrum detergent Preferential for nuclear protein extraction

Performance Insight :
NP-40’s linear alkyl chain increases micelle size but reduces solubilization efficiency for hydrophobic proteins compared to Triton X-100 .

Ionic Surfactants

Triton™ X-100 vs. Sodium Dodecyl Sulfate (SDS) vs. Benzethonium Chloride
Property Triton™ X-100 (Nonionic) SDS (Anionic) Benzethonium Chloride (Cationic)
Charge Neutral Negative Positive
Molecular Weight 250.38–646.86 g/mol 288.38 g/mol 448.08 g/mol
Applications Cell lysis, emulsion stabilization Electrophoresis, denaturing proteins Antimicrobial agent, surfactant in detergents
Environmental Impact Persistent in wastewater; neutral form at pH 7 High foam formation; toxic to aquatic life High toxicity to fish (LC₅₀: 1.2 mg/L in Cyprinus carpio)

Functional Contrast :

  • Triton X-100’s nonionic nature preserves protein native structures, unlike SDS, which denatures proteins .
  • Benzethonium chloride’s cationic charge enhances binding to negatively charged membranes but increases ecological toxicity .

Phenoxyethanol Derivatives in Drug Design

Triton™ X-100 vs. Boronic Acid Inhibitors
Property Triton™ X-100 [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] Boronic Acid
Structure Phenoxyethanol with branched alkyl chain Phenoxy group linked to boronic acid and methoxyethyl chain
Function Surfactant Histone deacetylase (HDAC) inhibitor
Bioactivity Low toxicity in biochemical assays Inhibits appressorium formation at 1 µM (vs. 1.5 µM for TSA)

Mechanistic Insight : While Triton X-100 modifies physical membrane properties, boronic acid derivatives target enzymatic activity, demonstrating higher specificity in antifungal applications .

Biological Activity

2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine, commonly referred to as a derivative of phenolic compounds, is notable for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article synthesizes available research findings on its biological activities, including its effects on human health and the environment.

The compound has the following chemical properties:

  • Molecular Formula : C21H34O2
  • Molecular Weight : 318.49 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 592.8 °C at 760 mmHg
  • Flash Point : 258.6 °C

These properties suggest a stable compound with potential applications in various industrial processes.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. For instance, studies have shown that phenolic compounds can act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin . This inhibition can have implications for conditions like Parkinson's disease and depression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against human MAO B (IC50 < 50 nM), highlighting its potential as a therapeutic agent . Moreover, it has been utilized in assays for cell lysis due to its surfactant properties, which facilitate the extraction of nucleic acids from cells .

Neuropharmacological Effects

One study focused on the neuropharmacological effects of similar phenolic compounds on animal models. The results indicated that these compounds could enhance dopamine levels in the brain by inhibiting MAO B activity. This suggests potential applications in treating neurodegenerative diseases .

Environmental Impact

The environmental toxicity of phenolic compounds has also been assessed. The compound is noted for causing severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects . This raises concerns regarding its use and disposal in industrial applications.

Summary of Findings

Biological ActivityObservationsReferences
MAO B InhibitionIC50 < 50 nM
NeuropharmacologicalEnhances dopamine levels
Environmental ToxicitySevere skin burns; toxic to aquatic life

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine with high yield and minimal by-products?

  • Methodological Answer : Synthesis optimization requires careful control of solvent polarity, temperature, and catalysts. For analogous amine-containing compounds, ethanol or dichloromethane are preferred solvents due to their ability to dissolve polar intermediates while stabilizing reactive groups. Catalysts such as acetic acid (0.1–1% v/v) can accelerate imine or amide bond formation. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization, and yields can be improved by maintaining temperatures between 60–80°C .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for elucidating the amine and phenoxy groups. 1^1H NMR can resolve the ethylenic protons adjacent to the hydroxyl group, while 13^{13}C NMR identifies quaternary carbons in the trimethylpentane moiety. Infrared (IR) spectroscopy confirms hydroxyl (3200–3600 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. A C18 reverse-phase column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can separate impurities. For quantitative assessment, calibrate against a certified reference standard and validate via spiked recovery experiments (targeting ≥98% purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

  • Methodological Answer : Discrepancies often arise from variability in cell line sensitivity, assay conditions, or metabolite interference. Standardize protocols by using isogenic cell lines, controlling for passage number, and normalizing data to vehicle-treated controls. Pharmacokinetic studies (e.g., liquid chromatography-tandem mass spectrometry, LC-MS/MS) can quantify intracellular concentrations to correlate bioactivity with exposure levels .

Q. What methodologies are recommended for studying the environmental fate and degradation products of this compound in aquatic systems?

  • Methodological Answer : Environmental fate studies should follow the INCHEMBIOL framework:

  • Phase 1 : Determine physicochemical properties (e.g., logP, water solubility) via shake-flask experiments.
  • Phase 2 : Simulate biodegradation using OECD 301F (aqueous aerobic conditions) and analyze metabolites via LC-high-resolution MS.
  • Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .

Q. How can the compound’s potential interactions with neurological receptors be systematically investigated?

  • Methodological Answer : Use competitive radioligand binding assays against serotonin (5-HT1A_{1A}), dopamine (D2_2), and adrenergic (α2_2) receptors. Prepare brain homogenates from Sprague-Dawley rats, incubate with tritiated ligands (e.g., 3^3H-ketanserin for 5-HT1A_{1A}), and quantify displacement using scintillation counting. Validate findings with in silico docking studies (e.g., AutoDock Vina) to predict binding affinities .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

  • Methodological Answer : Oxidative degradation can be minimized by storing samples in amber vials under inert gas (argon or nitrogen) at −20°C. Add antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) to formulations. Monitor stability via accelerated aging tests (40°C/75% relative humidity for 6 months) and track degradation products using ultra-performance LC (UPLC) with photodiode array detection .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or solvent impurities. Characterize crystalline forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Replicate solubility tests in USP-grade solvents (e.g., water, ethanol, DMSO) under controlled humidity (40–60%) and temperature (25°C). Cross-validate using nephelometry for turbidity endpoints .

Experimental Design Considerations

Q. What statistical approaches are optimal for dose-response studies involving this compound?

  • Methodological Answer : Use a factorial design to test multiple concentrations (e.g., 0.1–100 µM) and exposure durations (24–72 hours). Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. For high-throughput screens, employ Bayesian hierarchical models to account for plate-to-plate variability .

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